BenchChemオンラインストアへようこそ!

Fepentolic acid

Lipoxygenase Cyclooxygenase Carboxylesterase

Fepentolic acid (INN: RCM 258) is a unique, multi-target tool compound for research programs that cannot substitute generic antioxidants (BHT/BHA) or selective 5-LOX inhibitors (zileuton). Its dual profile includes potent lipoxygenase inhibition combined with direct radical-scavenging in lipid matrices, alongside ancillary COX and carboxylesterase activity. This chiral racemate, featuring a defining 1-hydroxypentyl substituent, enables stereochemical SAR studies unavailable with achiral analogs. Available in ≥95% purity for in vitro enzyme panels, lipid oxidation assays, and bioanalytical method development. Ensure experimental integrity by choosing the correct multi-target agent.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 17243-33-3
Cat. No. B106710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFepentolic acid
CAS17243-33-3
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCCC(C1=C(C=CC(=C1)C(=O)O)O)O
InChIInChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16)
InChIKeySQHQDVNANXVULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fepentolic Acid (CAS 17243-33-3) Procurement-Grade Compound Profile and Identity Verification


Fepentolic acid (INN; synonyms: RCM 258, α-butyl-α-hydroxy-4,3-cresotic acid) is a chiral, low-molecular-weight (224.25 g/mol) hydroxybenzoic acid derivative with the IUPAC name 4-hydroxy-3-(1-hydroxypentyl)benzoic acid [1]. Originally assigned an International Nonproprietary Name (INN) in 1968, the compound exists as a racemate with distinct (R)- and (S)-enantiomers, each carrying separate FDA UNII identifiers [2][3]. Its molecular architecture—a benzoic acid core bearing a phenolic hydroxyl at position 4 and a 1-hydroxypentyl substituent at position 3—places it within the cresotic acid structural family while conferring bifunctional reactivity (carboxylic acid plus secondary alcohol) that distinguishes it from simpler, mono-functional phenolic acids [1][4].

Why Fepentolic Acid Cannot Be Replaced by Common Antioxidants or Single-Target Lipoxygenase Inhibitors


Generic substitution of fepentolic acid using over-the-counter phenolic antioxidants (e.g., BHT, BHA) or selective lipoxygenase inhibitors (e.g., zileuton) fails because fepentolic acid occupies a distinct multi-target biochemical intersection that none of these agents replicate. According to its MeSH pharmacological classification, fepentolic acid potently inhibits lipoxygenase while simultaneously inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and independently functions as an antioxidant in fats and oils [1]. This dual-domain profile—enzyme inhibition plus direct radical-scavenging in lipid matrices—is absent in BHT (pure radical scavenger, no enzyme inhibition), zileuton (selective 5-LOX inhibitor, negligible antioxidant activity), and 3-methylsalicylic acid (o-cresotic acid, fibrinolytic activity but lacks the 1-hydroxypentyl side chain that modulates lipophilicity and enzyme-binding geometry). The presence of a chiral secondary alcohol on the α-butyl side chain further introduces stereochemical dependence in target engagement that achiral or structurally simpler analogs cannot reproduce [2][3]. For procurement decisions in research programs requiring consistent multi-target pharmacological profiles or lipid-phase antioxidant performance, substituting fepentolic acid with a superficially similar compound risks losing entire experimental dimensions.

Fepentolic Acid Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Multi-Target Enzyme Inhibition Fingerprint vs. Selective Lipoxygenase Inhibitors

Fepentolic acid is pharmacologically classified as a potent lipoxygenase inhibitor that additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase at lower potency [1]. By comparison, the FDA-approved 5-lipoxygenase inhibitor zileuton acts exclusively on 5-LOX (IC50 ~0.5–1 µM in human whole blood) with no meaningful activity against carboxylesterase or formyltetrahydrofolate synthetase [2]. The broader inhibition spectrum of fepentolic acid across enzymes in the arachidonic acid cascade, folate metabolism, and xenobiotic hydrolysis pathways creates a multi-target profile that is not achievable with selective LOX inhibitors. No quantitative IC50 values for fepentolic acid against individual targets have been published in peer-reviewed literature, and the compound is not represented in ChEMBL activity databases [3]; the multi-target claim therefore rests on its authoritative MeSH pharmacological classification and should be interpreted as a qualitative differentiation premise requiring confirmatory assay data in the user's experimental system.

Lipoxygenase Cyclooxygenase Carboxylesterase Multi-target pharmacology

Lipid-Phase Antioxidant Function vs. Synthetic Phenolic Antioxidant BHT

The MeSH record for fepentolic acid explicitly states that the compound 'serves as an antioxidant in fats and oils,' indicating lipid-phase radical-scavenging capability [1]. This functional property is distinct from the aqueous-phase antioxidant activity of common hydroxybenzoic acids such as 4-hydroxybenzoic acid, which lacks the 1-hydroxypentyl side chain and consequently has lower lipophilicity (logP for 4-HBA ~1.4 vs. logP 2.314 for fepentolic acid [2]). The synthetic antioxidant BHT (butylated hydroxytoluene; logP ~5.3) is highly lipophilic and widely used in fats and oils but possesses no enzyme inhibition activity, whereas fepentolic acid combines lipid-phase antioxidant function with multi-target enzyme inhibition [1][3]. Published quantitative DPPH or ORAC radical-scavenging IC50 values specific to fepentolic acid were not identified in the literature; the antioxidant classification derives from MeSH curation rather than primary assay data and requires experimental validation in the user's lipid system of interest.

Antioxidant Lipid oxidation Fats and oils Radical scavenger

Structural Differentiation from o-Cresotic Acid: The 1-Hydroxypentyl Side Chain

Fepentolic acid is a derivative of 4,3-cresotic acid bearing an α-butyl-α-hydroxy substitution (1-hydroxypentyl group) at the 3-position of the benzoic acid ring [1][2]. This side chain introduces a chiral secondary alcohol center (C-1 of the pentyl chain), a feature absent in o-cresotic acid (3-methylsalicylic acid, CAS 83-40-9) and other simple methyl-substituted cresotic acid isomers . The 1-hydroxypentyl substituent significantly increases lipophilicity (predicted logP 2.314 for fepentolic acid [3] vs. logP ~2.9 for 3-methylsalicylic acid, but with different H-bond donor/acceptor topology) and adds a hydrogen-bond donor site that participates in target enzyme binding. o-Cresotic acid has been reported to inhibit 5-lipoxygenase (alongside iNOS, MMPs, and tyrosinase), with 96.0% mushroom tyrosinase inhibition at 1 mM , but it lacks the α-hydroxyalkyl side chain that defines the fepentolic acid pharmacophore. The stereochemical dimension further distinguishes fepentolic acid: separate FDA UNII codes exist for the (R)-enantiomer (86WA69ZLVE) and (S)-enantiomer (19L43OO7XI), enabling procurement of enantiopure material for stereospecific pharmacology studies that cannot be conducted with achiral cresotic acids [4].

Structure-activity relationship Hydroxybenzoic acid Lipophilicity Chirality

Procurement-Relevant Purity Specifications from Commercial Suppliers

Fepentolic acid is available from specialty chemical suppliers with a minimum purity specification of ≥95% (HPLC), as documented by AKSci (catalog 7759CR) and Leyan (catalog 1838328), with long-term storage recommended in cool, dry conditions . CheMenu additionally lists a purity of ≥95%+ (catalog CM368147) . By comparison, the structurally related o-cresotic acid (3-methylsalicylic acid) is widely available at ≥98–99% purity from major vendors, reflecting its status as a common laboratory reagent; fepentolic acid's more limited supplier base and moderate purity grade underscore the need for careful vendor qualification in procurement decisions. No cGMP-grade or pharmacopoeial monograph material was identified. The compound is explicitly labeled 'for non-human research only; not for therapeutic or veterinary use' by multiple suppliers, consistent with its lack of clinical trial history [1].

Purity specification Commercial availability Quality control Procurement

Chiral Identity and Enantiomer-Specific UNII Registration for Stereochemistry-Dependent Research

Fepentolic acid is a racemic compound with a single chiral center at the α-carbon of the 1-hydroxypentyl side chain. Uniquely among hydroxybenzoic acid derivatives, each enantiomer carries a distinct FDA Unique Ingredient Identifier (UNII): the (R)-enantiomer is registered as UNII 86WA69ZLVE and the (S)-enantiomer as UNII 19L43OO7XI [1][2]. This regulatory granularity is absent for achiral cresotic acid isomers (o-, m-, p-cresotic acids), which have no enantiomeric forms and consequently no stereochemistry-specific identifiers. For research programs investigating stereospecific pharmacology—such as enantiomer-dependent enzyme inhibition potency or differential metabolic stability—fepentolic acid offers the distinct advantage that enantiopure reference material can be procured with traceable regulatory identifiers, enabling unambiguous specification of stereochemical composition in experimental protocols and publications [3].

Chiral resolution Stereochemistry Enantiomer FDA UNII

Fepentolic Acid Research and Industrial Application Scenarios Based on Quantitative Evidence


Multi-Target Arachidonic Acid Cascade Research in Inflammation Pharmacology

Fepentolic acid is suited for in vitro pharmacological studies requiring simultaneous modulation of lipoxygenase, cyclooxygenase, and carboxylesterase activities within a single experimental agent [1]. Unlike zileuton, which selectively inhibits only 5-LOX, fepentolic acid enables investigation of poly-pharmacology across the arachidonic acid metabolic network. Researchers designing enzyme inhibition panels to probe cross-talk between LOX and COX pathways should consider fepentolic acid as a tool compound with a qualitatively broader target engagement profile. Note that quantitative IC50 values for individual targets must be determined experimentally in the investigator's assay system, as published potency data are not available in ChEMBL [2].

Lipid-Phase Antioxidant Studies in Edible Oils and Industrial Fat Systems

The documented antioxidant activity of fepentolic acid in fats and oils, combined with its enzyme inhibition profile, supports its use as a dual-functional additive in lipid oxidation research [1]. For studies comparing antioxidant efficacy in bulk oil systems (e.g., accelerated oxidation assays such as Rancimat or OSI), fepentolic acid offers a distinct experimental variable relative to single-function antioxidants like BHT: the ability to concurrently assess whether enzyme-inhibitory properties contribute to oxidative stability beyond direct radical scavenging. Its predicted logP of 2.314 suggests adequate lipid solubility for incorporation into triglyceride matrices [3]. As with the pharmacological applications, users should generate their own DPPH/ORAC/peroxide value data under application-relevant conditions.

Structure-Activity Relationship (SAR) Studies on α-Hydroxyalkyl-Substituted Benzoic Acids

The 1-hydroxypentyl substituent at position 3 of the benzoic acid core is the defining structural feature of fepentolic acid and is absent from all simple cresotic acid isomers [1][2]. Medicinal chemistry programs investigating how α-hydroxyalkyl chain length and branching affect lipoxygenase inhibition potency, antioxidant capacity, or cellular permeability should include fepentolic acid as a reference compound representing the C4 (n-butyl) α-hydroxyalkyl series [3]. The chiral secondary alcohol further permits enantioselective SAR: procurement of enantiopure (R)- or (S)-fepentolic acid (traceable via distinct FDA UNII codes) enables determination of eudismic ratios in target binding assays [4].

Analytical Method Development and Reference Standard Qualification

Given the ≥95% purity specification of commercially available fepentolic acid and the absence of a pharmacopoeial monograph, research groups requiring this compound for quantitative bioanalytical method development must implement in-house purity verification and reference standard qualification protocols [1][2]. The compound's bifunctional reactivity (carboxylic acid amenable to esterification; phenolic hydroxyl suitable for derivatization) supports GC-MS and LC-MS/MS method development strategies involving chemical derivatization for enhanced volatility or detectability. Its racemic nature and well-defined chiral center also make it a candidate for chiral chromatographic method development and enantiomeric purity assessment in pharmacokinetic or metabolic stability studies [3].

Quote Request

Request a Quote for Fepentolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.